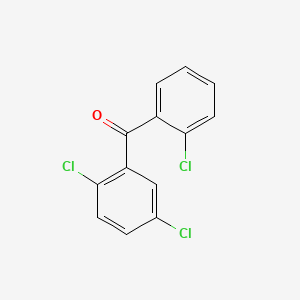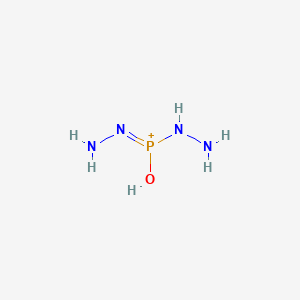
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium is a unique chemical compound characterized by its distinct molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium typically involves the reaction of hydrazine derivatives with phosphorus-containing compounds under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include anhydrous ethanol or methanol, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its hydrazine moiety allows it to act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the phosphorus component.
Phosphine: Contains phosphorus but lacks the hydrazine moiety.
Hydroxyphosphine: Similar in structure but with different functional groups.
Eigenschaften
Molekularformel |
H6N4OP+ |
|---|---|
Molekulargewicht |
109.05 g/mol |
IUPAC-Name |
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium |
InChI |
InChI=1S/H6N4OP/c1-3-6(5)4-2/h1-2H2,(H2,3,4,5)/q+1 |
InChI-Schlüssel |
FRSNXGLICURVGK-UHFFFAOYSA-N |
Isomerische SMILES |
NN/[P+](=N/N)/O |
Kanonische SMILES |
NN[P+](=NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
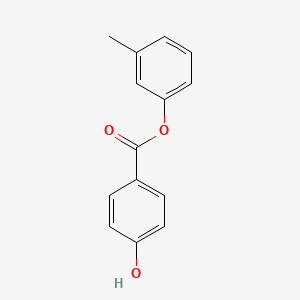
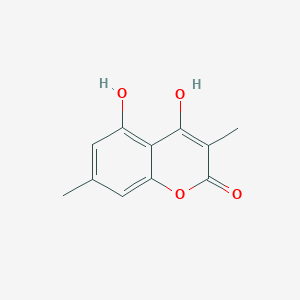
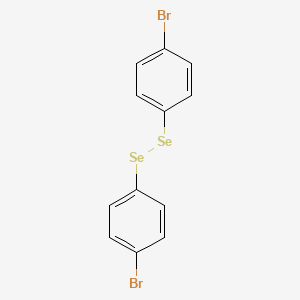

![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
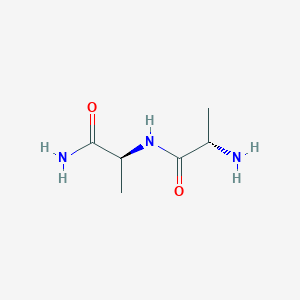
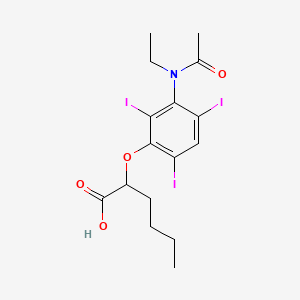
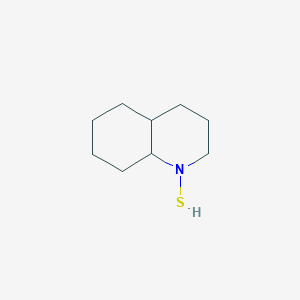
![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
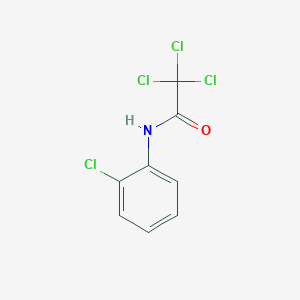
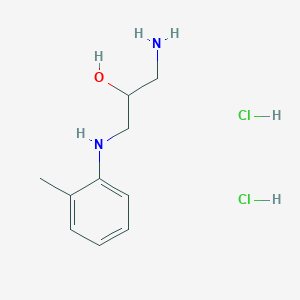
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
